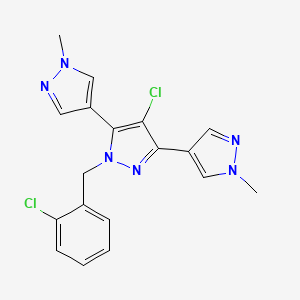![molecular formula C19H20N2O2 B4665287 3-[3-(2,6-dimethylphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B4665287.png)
3-[3-(2,6-dimethylphenoxy)propyl]-4(3H)-quinazolinone
Vue d'ensemble
Description
3-[3-(2,6-dimethylphenoxy)propyl]-4(3H)-quinazolinone, also known as DMQX, is a chemical compound that belongs to the class of quinazolinone derivatives. It is a potent and selective antagonist of ionotropic glutamate receptors, particularly the AMPA receptor subtype. DMQX has been widely used in scientific research to study the role of glutamate receptors in various physiological and pathological processes.
Mécanisme D'action
3-[3-(2,6-dimethylphenoxy)propyl]-4(3H)-quinazolinone acts as a competitive antagonist of AMPA receptors, binding to the receptor site and preventing the binding of glutamate. This leads to a decrease in the excitatory synaptic transmission mediated by the receptor, resulting in a decrease in neuronal activity. The precise mechanism of action of 3-[3-(2,6-dimethylphenoxy)propyl]-4(3H)-quinazolinone on AMPA receptors is still under investigation, but it is thought to involve the blocking of ion channel opening and the stabilization of the receptor in a desensitized state.
Biochemical and Physiological Effects:
3-[3-(2,6-dimethylphenoxy)propyl]-4(3H)-quinazolinone has been shown to have a number of biochemical and physiological effects, including the inhibition of long-term potentiation (LTP) and the enhancement of long-term depression (LTD) in the hippocampus. It has also been shown to reduce the excitability of cortical neurons and to have anticonvulsant effects in animal models of epilepsy. 3-[3-(2,6-dimethylphenoxy)propyl]-4(3H)-quinazolinone has been proposed as a potential therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-[3-(2,6-dimethylphenoxy)propyl]-4(3H)-quinazolinone is its high potency and selectivity for AMPA receptors, which allows for precise manipulation of glutamate receptor activity in experimental models. However, the use of 3-[3-(2,6-dimethylphenoxy)propyl]-4(3H)-quinazolinone also has some limitations, including its potential to affect other types of glutamate receptors and its limited solubility in aqueous solutions. 3-[3-(2,6-dimethylphenoxy)propyl]-4(3H)-quinazolinone also has a short half-life, which can make it difficult to maintain a stable concentration in experimental systems.
Orientations Futures
There are several future directions for research involving 3-[3-(2,6-dimethylphenoxy)propyl]-4(3H)-quinazolinone. One area of interest is the development of more selective and potent AMPA receptor antagonists that can be used to investigate the role of these receptors in various physiological and pathological processes. Another area of research is the investigation of the potential therapeutic applications of 3-[3-(2,6-dimethylphenoxy)propyl]-4(3H)-quinazolinone and related compounds in the treatment of neurological disorders such as Alzheimer's disease and epilepsy. Finally, the development of new methods for the delivery of 3-[3-(2,6-dimethylphenoxy)propyl]-4(3H)-quinazolinone and related compounds to the brain could lead to the development of more effective treatments for these disorders.
Applications De Recherche Scientifique
3-[3-(2,6-dimethylphenoxy)propyl]-4(3H)-quinazolinone has been extensively used in scientific research to study the role of ionotropic glutamate receptors in various physiological and pathological processes. It has been shown to be a potent and selective antagonist of AMPA receptors, which are involved in synaptic plasticity, learning, and memory. 3-[3-(2,6-dimethylphenoxy)propyl]-4(3H)-quinazolinone has been used to elucidate the mechanisms underlying these processes and to develop new therapeutic strategies for neurological disorders such as Alzheimer's disease and epilepsy.
Propriétés
IUPAC Name |
3-[3-(2,6-dimethylphenoxy)propyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-14-7-5-8-15(2)18(14)23-12-6-11-21-13-20-17-10-4-3-9-16(17)19(21)22/h3-5,7-10,13H,6,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLCWUHUHGHETAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCCCN2C=NC3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-[(2,4,5-trichlorophenyl)sulfonyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4665205.png)

![4-[2-(4-fluorophenoxy)propanoyl]morpholine](/img/structure/B4665217.png)
![2-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1-(3-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B4665228.png)
![2-(benzylthio)-4-(4-hydroxyphenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B4665231.png)
![N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B4665233.png)

![3-[(3-chloro-4-fluorophenyl)amino]-1-(5-methyl-2-furyl)-2-propen-1-one](/img/structure/B4665246.png)


![5-(5-bromo-2-methoxybenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4665264.png)
![3-{[(4-chlorophenyl)acetyl]amino}-N,N-dimethylbenzamide](/img/structure/B4665269.png)
![butyl 4-[(phenylacetyl)amino]benzoate](/img/structure/B4665271.png)
![1-isopropyl-3,4,9-trimethyl-7-propyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4665273.png)